
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aldehyde with a methylene active compound under basic conditions. For instance, the reaction between 2-amino-1,3-thiazole and an appropriate aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide can yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using solvent-free conditions and catalysts like silicon tetrachloride (SiCl4) to improve yield and reduce by-products. The reaction is typically conducted at elevated temperatures (100-110°C) to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
2,4-Disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is unique due to its specific structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C7H8N2OS |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H8N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h2,4H,1,3H2,(H2,8,9) |
InChI Key |
AJZYPPDUOSJGGR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1=CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(1-methylpyrrolidin-3-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13162257.png)

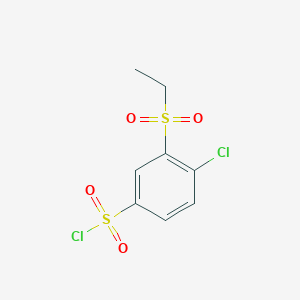
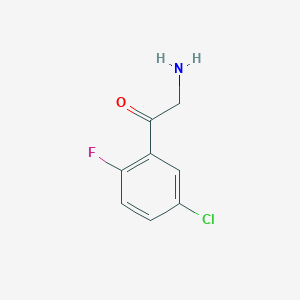

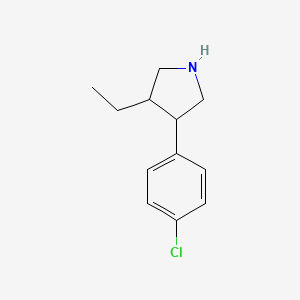


![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)

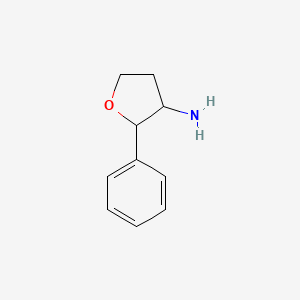
![9-Methyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13162330.png)
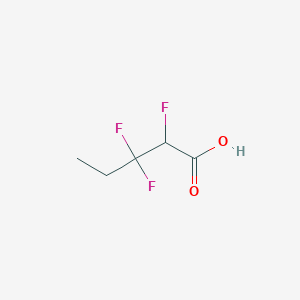
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid](/img/structure/B13162347.png)
